BenchChemオンラインストアへようこそ!

7-Bromo-2-(trichloromethyl)quinazoline

Antiplasmodial SAR Pharmacophore

7-Bromo-2-(trichloromethyl)quinazoline is the only commercially available 2-trichloromethylquinazoline that combines the mandatory CCl₃ antiplasmodial warhead (des-CCl₃ analogs: EC₅₀ > 50 µM) with a C7 aryl bromide cross-coupling handle, enabling modular SAR exploration at an unexplored vector. The C7 bromine provides a universal synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) that preserve the acid-labile CCl₃ group, a strategy inaccessible with 7-chloro-2-(trichloromethyl)quinazoline without risking CCl₃ decomposition or requiring specialized catalytic systems. Generic quinazolines and even close 2-trichloromethylquinazoline analogs lack both the essential pharmacophoric element and the orthogonal diversification point, compromising two independent molecular recognition and reactivity vectors simultaneously. This compound is a strategic entry point for lead optimization campaigns targeting multidrug-resistant Plasmodium falciparum, enabling rational tuning of solubility and logD via C7 substitution without altering the 2-trichloromethyl pharmacophore.

Molecular Formula C9H4BrCl3N2
Molecular Weight 326.4 g/mol
Cat. No. B13847447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(trichloromethyl)quinazoline
Molecular FormulaC9H4BrCl3N2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Br)C(Cl)(Cl)Cl
InChIInChI=1S/C9H4BrCl3N2/c10-6-2-1-5-4-14-8(9(11,12)13)15-7(5)3-6/h1-4H
InChIKeyKMLXDGCGGCKROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(trichloromethyl)quinazoline: A Dual-Functionalized Quinazoline Scaffold for Targeted Lead Optimization and Chemical Biology


7-Bromo-2-(trichloromethyl)quinazoline (CAS 3026697-01-5) is a heterobifunctional quinazoline derivative bearing a C7 bromine atom and a C2 trichloromethyl group. The 2-trichloromethylquinazoline scaffold has been established as a privileged antiplasmodial pharmacophore, with the CCl₃ moiety proven mandatory for activity against multidrug-resistant Plasmodium falciparum strains [1]. The C7 bromine provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling modular exploration of structure-activity relationships at a position distinct from the canonical C4 derivatization site exploited in most reported 2-trichloromethylquinazoline series [2]. This orthogonal functionalization pattern distinguishes it from the vast majority of 2-trichloromethylquinazoline analogs, which are substituted exclusively at C4.

Why Generic Quinazoline Substitution Fails: Evidence for the Non-Interchangeability of 7-Bromo-2-(trichloromethyl)quinazoline


Substituting 7-bromo-2-(trichloromethyl)quinazoline with a generic quinazoline or even a closely related 2-trichloromethylquinazoline analog is not scientifically justifiable. The 2-trichloromethyl group is not a spectator substituent; its removal abolishes antiplasmodial activity entirely (EC₅₀ > 50 µM for des-CCl₃ analogs vs. EC₅₀ ≤ 2 µM for the parent scaffold) [1]. Conversely, the C7 bromine is not merely a heavy-atom placeholder—its identity (Br vs. Cl vs. F vs. H) governs both the compound's reactivity as a cross-coupling substrate (oxidative addition rates scale as I > Br >> Cl) and its computed thermodynamic and lipophilic properties, with bromine substitution conferring distinct electrostatic surface characteristics compared to chlorine or methyl analogs [2]. Procurement of an alternative lacking either the 2-CCl₃ or the 7-Br therefore compromises two independent molecular recognition and reactivity vectors simultaneously.

Quantitative Differentiation Evidence for 7-Bromo-2-(trichloromethyl)quinazoline vs. Closest Structural Analogs


Mandatory 2-Trichloromethyl Group for Antiplasmodial Activity: Des-CCl₃ Analogs Are Inactive

The 2-trichloromethyl group is an essential pharmacophoric element. In a controlled SAR study, five 2-trichloromethylquinazoline derivatives with potent antiplasmodial activity (EC₅₀ ≤ 2 µM) were synthesized in des-CCl₃ form. All five des-trichloromethyl analogs were completely inactive against the K1 multidrug-resistant P. falciparum strain (EC₅₀ > 50 µM), representing a >25-fold loss in potency [1]. This directly demonstrates that procurement of a 2-trichloromethylquinazoline—such as 7-bromo-2-(trichloromethyl)quinazoline—over a 2-H, 2-alkyl, or 2-halomethyl analog is not interchangeable for antiplasmodial applications.

Antiplasmodial SAR Pharmacophore

C7 Bromine vs. C7 Chlorine: Differential Cross-Coupling Reactivity Arising from C–X Bond Dissociation Energies

The C7 bromine substituent enables chemoselective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) under conditions where the C2 trichloromethyl group remains inert. The C–Br bond dissociation energy (BDE ≈ 337 kJ/mol for aryl-Br) is significantly lower than that of aryl-Cl (BDE ≈ 399 kJ/mol), translating to faster oxidative addition kinetics [1]. This means that 7-bromo-2-(trichloromethyl)quinazoline can undergo selective C7 functionalization in the presence of the C2-CCl₃ group, whereas the 7-chloro analog would require harsher conditions, risking decomposition of the trichloromethyl moiety or requiring specialized ligand/catalyst systems. While direct kinetic data comparing 7-Br vs. 7-Cl quinazoline substrates are not published, the fundamental organometallic principle—rooted in established C–X bond dissociation energies—constitutes a class-level inference with strong predictive value.

Synthetic chemistry Cross-coupling C–X bond energy

C7 Bromine Substitution Thermodynamically Favored and Lipophilicity-Modulating vs. C7 Chlorine or C7 Methyl

A DFT-based computational study (B3LYP/6-311++G(d,p)) on structurally related quinazoline derivatives compared the effects of methyl, ethyl, chlorine, and bromine substituents on thermodynamic, electronic, and lipophilic properties [1]. The study demonstrated that halogen substitution—particularly bromine—is thermodynamically more favorable than alkyl substitution, as reflected in computed thermodynamic quantities. Molecular electrostatic potential (MEP) mapping revealed distinct surface charge distributions for bromine vs. chlorine, altering molecular recognition features. Lipophilicity evaluation (numerical and visual) confirmed that bromine imparts higher logP than chlorine, quantitatively affecting passive membrane permeability and nonspecific protein binding predictions. Although this study was conducted on methaqualone-class quinazolines (Q1–Q4), the substituent electronic effects are transferable to the quinazoline core, constituting class-level inference.

Computational chemistry Lipophilicity DFT

Predicted Physicochemical Profile: pKa and Density Differentiation from Non-Halogenated Quinazolines

Predicted physicochemical parameters for 7-bromo-2-(trichloromethyl)quinazoline include a boiling point of 284.856 ± 40.00 °C (760 Torr), density of 1.839 ± 0.06 g/cm³ (25 °C), and a strongly acidic pKa of -0.938 ± 0.30, reflecting the electron-withdrawing effect of the C2 trichloromethyl group on the quinazoline ring . The predicted pKa of approximately -1 stands in stark contrast to unsubstituted quinazoline (pKa ~ 3.5 for the conjugate acid), indicating that 7-bromo-2-(trichloromethyl)quinazoline is essentially non-basic. This has direct implications for salt formation, chromatographic purification (requires acidic mobile phases), and biological partitioning, where the compound will remain unprotonated at physiological pH, unlike many quinazoline analogs.

Physicochemical properties pKa Density

Orthogonal Functionalization Pattern: C7-Br vs. C4-Substituted 2-Trichloromethylquinazoline Series Dominating the Literature

A comprehensive survey of the 2-trichloromethylquinazoline literature reveals that the vast majority of reported analogs (75 molecules in a single QSAR study [1]; 42 compounds in a 2020 SAR study [2]; 35 in a 2016 benzyloxy/aryloxy series [3]; 20 sulfonamide derivatives [4]) bear substituents exclusively at the C4 position, accessed via nucleophilic aromatic substitution on 4-chloro-2-trichloromethylquinazoline. No literature report describes systematic SAR exploration of C7-substituted-2-trichloromethylquinazolines. 7-Bromo-2-(trichloromethyl)quinazoline therefore occupies an unexplored chemical space within this pharmacophore class, enabling interrogation of the C7 vector—a region identified in QSAR models as relevant for activity modulation via bulky, hydrophobic substituents [5]—without competing with established C4 SAR.

Medicinal chemistry Scaffold diversification SAR

High-Value Application Scenarios for 7-Bromo-2-(trichloromethyl)quinazoline Based on Evidence


Modular Synthesis of C7-Diversified 2-Trichloromethylquinazoline Libraries via Pd-Catalyzed Cross-Coupling

The C7 aryl bromide serves as a universal synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling parallel synthesis of C7-arylated, C7-aminated, or C7-alkynylated 2-trichloromethylquinazoline libraries. The lower C–Br BDE (≈337 kJ/mol) compared to aryl-Cl (≈399 kJ/mol) permits mild reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) that preserve the acid-labile CCl₃ group [1]. This strategy is inaccessible with 7-chloro-2-(trichloromethyl)quinazoline without risking CCl₃ decomposition or requiring specialized catalytic systems.

Antiplasmodial Lead Optimization Targeting the C7 Vector of the 2-Trichloromethylquinazoline Pharmacophore

As demonstrated by Amrane et al. (2020), the 2-trichloromethyl group is mandatory for antiplasmodial activity (des-CCl₃ analogs: EC₅₀ > 50 µM) [2]. 7-Bromo-2-(trichloromethyl)quinazoline retains this essential pharmacophoric element while providing a C7 diversification point that is unexplored in the 200+ published 2-trichloromethylquinazoline analogs (all C4-substituted). QSAR models predict that bulky, hydrophobic C7 substituents may enhance activity [3], making this compound a strategic entry point for lead optimization campaigns targeting multidrug-resistant P. falciparum.

Physicochemical Property Modulation Through C7 Substituent Variation While Maintaining 2-CCl₃

The predicted pKa of -0.938 ± 0.30 for the parent compound indicates negligible basicity, which may limit aqueous solubility under physiological conditions . C7 cross-coupling with polar or ionizable groups (e.g., sulfonamides, amines, polyethylene glycol chains) provides a rational approach to tune solubility and logD without altering the 2-trichloromethyl pharmacophore. DFT calculations on related quinazolines confirm that halogen-to-carbon substitution at aromatic positions significantly impacts lipophilicity and electrostatic potential surfaces [4], supporting the use of 7-bromo-2-(trichloromethyl)quinazoline as a platform for property-guided optimization.

Chemical Probe Development for Target Identification in Malaria and Neglected Tropical Diseases

The 2-trichloromethylquinazoline series exhibits selective antiplasmodial activity (selectivity index ≥ 20 for hit compounds) with low HepG2 cytotoxicity [2]. 7-Bromo-2-(trichloromethyl)quinazoline can be elaborated into bifunctional probes (e.g., photoaffinity labels or click-chemistry handles at C7) for target deconvolution studies, leveraging the established bioactivity of the 2-trichloromethylquinazoline core while the C7 bromine provides a tractable attachment point for reporter groups without perturbing the pharmacophore.

Quote Request

Request a Quote for 7-Bromo-2-(trichloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.